6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzoxazole moiety linked to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This intermediate is then reacted with appropriate triazine derivatives under controlled conditions to yield the final product. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core may interact with nucleic acids or proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of benzoxazole and triazine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16N6O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16N6O2S/c1-25-12-8-6-11(7-9-12)20-17-23-15(22-16(19)24-17)10-27-18-21-13-4-2-3-5-14(13)26-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24) |
InChI Key |
WJDMHEDCMFGQDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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